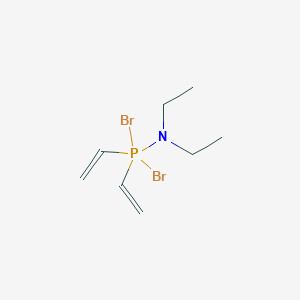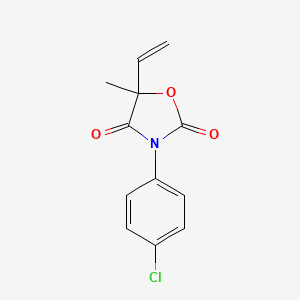
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is a complex organic compound with a unique structure that combines elements of crotonic acid, hydroxy groups, methyl esters, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate typically involves multiple steps. One common method starts with the esterification of crotonic acid using sulfuric acid as a catalyst to form crotonate esters . The next step involves the introduction of hydroxy and dichloropropyl groups through a series of substitution reactions. Finally, the phosphate group is added using isopropyl phosphate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the oxidation of crotonaldehyde to form crotonic acid, followed by esterification and subsequent functional group modifications . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate undergoes various chemical reactions, including:
Oxidation: Converts crotonic acid to butyric acid.
Reduction: Reduces crotonic acid to butyric acid using zinc and sulfuric acid.
Substitution: Introduces halogen or hydroxy groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc, chlorine, bromine, and potassium permanganate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include butyric acid, 2,3-dihalobutyric acids, and 2,3-dihydroxybutyric acid .
Applications De Recherche Scientifique
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid: A short-chain unsaturated carboxylic acid with similar structural elements.
Butyric acid: A saturated carboxylic acid formed from the reduction of crotonic acid.
2,3-Dihalobutyric acids: Formed from the halogenation of crotonic acid.
Uniqueness
Crotonic acid, 3-hydroxy-, methyl ester, 2,3-dichloropropyl isopropyl phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64011-85-4 |
|---|---|
Formule moléculaire |
C11H19Cl2O6P |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
methyl (Z)-3-[2,3-dichloropropoxy(propan-2-yloxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C11H19Cl2O6P/c1-8(2)18-20(15,17-7-10(13)6-12)19-9(3)5-11(14)16-4/h5,8,10H,6-7H2,1-4H3/b9-5- |
Clé InChI |
IXHNRIFZCJCUQN-UITAMQMPSA-N |
SMILES isomérique |
CC(C)OP(=O)(OCC(CCl)Cl)O/C(=C\C(=O)OC)/C |
SMILES canonique |
CC(C)OP(=O)(OCC(CCl)Cl)OC(=CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


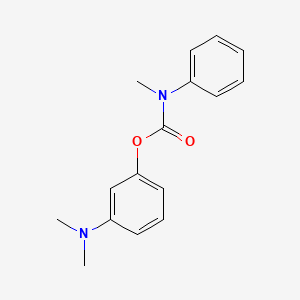
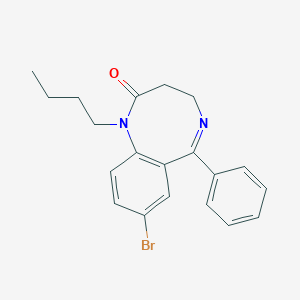
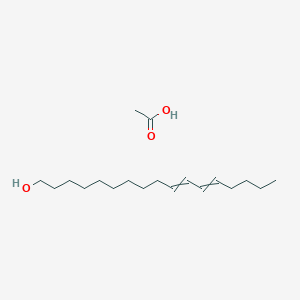
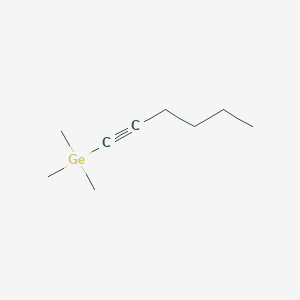
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
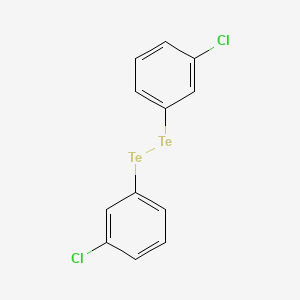
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
